Cas no 2228321-25-1 (1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile
- 2228321-25-1
- EN300-1821347
-
- インチ: 1S/C11H8FNO2/c12-10-3-7(14)1-2-9(10)11(6-13)4-8(15)5-11/h1-3,14H,4-5H2
- InChIKey: OYWNQLMENNZDOO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1(C#N)CC(C1)=O)O
計算された属性
- せいみつぶんしりょう: 205.05390666g/mol
- どういたいしつりょう: 205.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 61.1Ų
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821347-0.1g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1821347-0.05g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1821347-10.0g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1821347-1.0g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1821347-0.25g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1821347-5.0g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1821347-0.5g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1821347-10g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1821347-5g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1821347-2.5g |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228321-25-1 | 2.5g |
$2071.0 | 2023-09-19 |
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Comprehensive Overview
The compound 1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2228321-25-1) is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials synthesis.
The molecular structure of 1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile is characterized by a cyclobutane ring fused with a phenyl group, which introduces significant strain into the molecule. This strain, combined with the electron-withdrawing groups such as the cyano (CN) and hydroxyl (OH) moieties, imparts unique electronic properties that make this compound highly reactive in certain chemical transformations.
Recent studies have highlighted the potential of cas no 2228321-25-1 in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. The presence of the fluoro group at the 2-position of the phenyl ring enhances the compound's lipophilicity, which is a desirable property for drug candidates aiming to cross biological membranes effectively.
In addition to its pharmacological applications, 1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile has shown promise in materials science. Its strained cyclobutane ring makes it an attractive candidate for use in polymer synthesis, where such strained structures can impart unique mechanical and thermal properties to the resulting materials. Recent advancements in polymer chemistry have demonstrated how such compounds can be integrated into high-performance polymers for applications in electronics and aerospace industries.
The synthesis of cas no 2228321-25-1 involves a multi-step process that typically begins with the preparation of the phenolic precursor followed by cycloaddition reactions to form the cyclobutane ring. The introduction of the cyano group is achieved through nucleophilic substitution or other specialized reactions, depending on the specific conditions required to maintain stability throughout the synthesis.
One of the most intriguing aspects of 1-(2-fluoro-4-hydroxyphenyl)-3-oxocyclobutane-1-carbonitrile is its reactivity under various chemical conditions. Recent research has focused on understanding its behavior in different solvent systems and under varying temperatures, which has provided valuable insights into optimizing its use in industrial applications.
In conclusion, cas no 2228321-25-1, or 1-(fluoro-substituted phenyl)cyclobutanecarbonitrile, represents a versatile building block in modern organic chemistry. Its unique structure and reactivity make it a valuable compound for both academic research and industrial applications, particularly in drug discovery and advanced materials development.
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